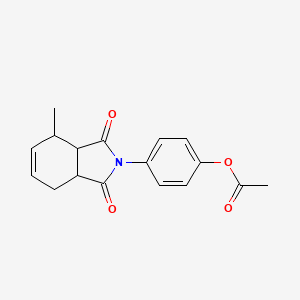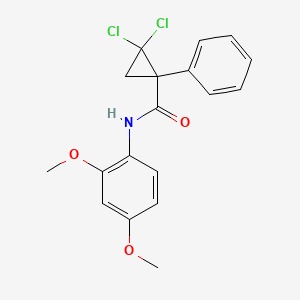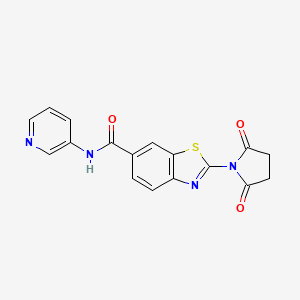
4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl acetate
Descripción general
Descripción
This compound is part of a broader class of chemicals that have been extensively studied for their molecular structure, synthesis methods, chemical reactions, and properties. Such compounds are typically analyzed through experimental and theoretical approaches to understand their behavior and potential applications in various fields.
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves complex chemical reactions, including Diels-Alder reactions, which are pivotal for forming cyclic structures. For instance, the synthesis of similar compounds has been achieved through reactions involving isoxazolidinyl and phenylsulfonyl groups, indicating the versatility of synthetic routes available for such complex molecules (Gültekin et al., 2020).
Molecular Structure Analysis
The molecular and supramolecular structures of compounds in this category have been reported to exhibit significant diversity. For example, the molecular structure of related compounds shows variation in the torsion angle between the succinimide and benzene rings, demonstrating the compound's flexibility and structural complexity (Trujillo-Ferrara et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various products, depending on the reaction conditions and the reagents used. For example, reactions with malondialdehyde and 4-hydroxyalkenals have been explored for their analytical applications in detecting lipid peroxidation, showcasing the compound's reactivity and utility in biochemical assays (Gerard-Monnier et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, including their non-linear optical behaviors and electrophilic and nucleophilic nature, have been examined theoretically and experimentally. Such studies reveal insights into the compound's stability, reactivity, and potential applications in materials science (Gültekin et al., 2020).
Chemical Properties Analysis
Chemical properties, including the compound's interactions with other molecules and reactivity towards various reagents, have been detailed through studies involving crystal structure analysis and spectroscopic methods. These investigations provide a foundation for understanding the compound's behavior in chemical reactions and potential for synthesis of derivatives (Yaman et al., 2019).
Propiedades
IUPAC Name |
[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-4-3-5-14-15(10)17(21)18(16(14)20)12-6-8-13(9-7-12)22-11(2)19/h3-4,6-10,14-15H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOILJFPUPSCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4008657.png)


![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4008680.png)
![4-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008684.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4008702.png)

![10-(4-fluorophenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4008719.png)
![N,N,N',N'-tetraethyldibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4008721.png)
amino]acetamide](/img/structure/B4008725.png)

![1-({[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}carbonyl)propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4008734.png)
![N-{(2R*,4R*,6S*)-2-cyclohexyl-6-[4-(methylsulfonyl)phenyl]tetrahydro-2H-pyran-4-yl}acetamide](/img/structure/B4008736.png)
![{1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B4008740.png)